6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral, rigid amino acid. It is structurally similar to aromatic amino acids such as tyrosine, which are involved in the biosynthesis of various natural products like isoquinoline alkaloids. [, ]. It is also a key building block for many active pharmaceutical ingredients []. While found endogenously in rat brains [], research suggests potential roles as antioxidants and radical scavengers, particularly within fruit products [].
This compound can be classified as follows:
The synthesis of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be achieved through several methods:
The molecular structure of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid features:
The compound's molecular formula is , and its molecular weight is approximately 195.20 g/mol. Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to elucidate its structure, providing insights into hydrogen environments and connectivity within the molecule .
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid participates in various chemical reactions:
These reactions can yield various substituted tetrahydroisoquinoline derivatives that may possess enhanced biological activities or serve as intermediates for further synthetic applications.
The mechanism of action for 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves several biochemical interactions:
These properties contribute to its utility in both synthetic chemistry and biological applications .
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific applications:
The discovery and application of 6Htc stemmed directly from efforts to understand and optimize the critical pharmacophore of opioid peptides. Tyr1 is absolutely conserved across endogenous opioid peptide families (endorphins, enkephalins, dynorphins, endomorphins) and serves as the primary "message" domain responsible for initiating receptor activation via interaction with a conserved aspartate residue in the receptor's binding pocket. However, the inherent flexibility of the tyrosine side chain (rotation around the Cα-Cβ and Cβ-Cγ bonds) allows it to adopt multiple conformations in solution, only one of which is believed to represent the bioactive conformation bound to the opioid receptor [9] [4].
6Htc was rationally designed to lock the tyrosine phenol ring into a specific orientation relative to the peptide backbone, mimicking the spatial arrangement predicted or observed for the receptor-bound state. The 1,2,3,4-tetrahydroisoquinoline scaffold inherently positions the 6-hydroxy group (equivalent to the tyrosine phenolic OH) similarly to tyrosine in its proposed active conformation. Crucially, it eliminates the rotational degrees of freedom present in the flexible ethyl side chain of tyrosine. The design aimed to pre-organize the ligand into its bioactive shape, reducing the entropic penalty associated with binding and potentially enhancing affinity and selectivity [9].
Initial experimental validation came from incorporating D,L-6Htc into sequences of potent opioid peptides like deltorphins (delta-selective), dermorphins (mu-selective), and endomorphins (mu-selective). Despite the significant structural modification, analogs substituted with 6Htc retained substantial binding affinity to both mu-opioid receptors (MOR) and delta-opioid receptors (DOR), confirming that 6Htc could effectively replace the tyrosine residue and engage the receptor's orthosteric binding site. This retention of activity upon substitution provided strong evidence that 6Htc successfully mimicked the key structural and functional features of tyrosine in its bioactive pose within opioid ligand-receptor complexes [9].
The structural significance of 6Htc lies in its unique ability to enforce conformational rigidity at the pharmacophorically critical N-terminus of opioid peptides, contrasting sharply with the inherent flexibility of natural tyrosine.
Table 1: Comparison of 6Htc with Tyrosine and Other Tyrosine Mimetics in Opioid Peptide Design
Feature | Tyrosine (Tyr, Y) | 6Htc | DMT (2',6'-Dimethyltyrosine) | Tic (1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid) |
---|---|---|---|---|
Core Structure | Flexible amino acid | Rigid THIQ scaffold w/ 6-OH | Tyrosine with ortho-methyl groups | Rigid THIQ scaffold (no phenol OH) |
Key Mimicked Feature | Native residue | Tyr side chain conformation | Enhanced aromatic binding | Backbone constraint / Tyr chi-space constraint |
Conformational Flexibility | High (rotatable bonds) | Very Low (fused ring system) | Moderate (restricted ring rotation) | Very Low (fused ring system) |
Primary Role in Opioid Peptides | Essential message domain | Bioactive Tyr conformation mimic | Enhanced mu-affinity & stability | Often used in delta antagonists (e.g., TIPP derivatives) |
Effect on Receptor Selectivity | Variable | Can alter MOR/DOR/KOR profiles | Often enhances MOR selectivity | Can confer DOR antagonism |
Phenol pKa | ~10.0 | ~10.0 (similar) | ~10.0 | N/A |
Key Structural Advantage | Native ligand | Pre-organized bioactive Tyr geometry | Increased receptor binding | Extreme rigidity, distinct pharmacology |
The incorporation of 6Htc into opioid peptides exemplifies the broader principle that conformational rigidity is a powerful strategy for enhancing ligand-receptor interaction specificity and affinity, particularly for G protein-coupled receptors (GPCRs) like the opioid receptors.
Table 2: Impact of 6Htc Incorporation on Opioid Peptide Receptor Binding Profile (Conceptual Representation Based on Research Findings)
Parent Peptide | Primary Receptor Target | 6Htc Analog (Position 1) | Effect on MOR Affinity | Effect on DOR Affinity | Proposed Effect on Selectivity | Rationale |
---|---|---|---|---|---|---|
Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) | High MOR selectivity | (6Htc)-Pro-Phe-Phe-NH₂ | Retained significant | Retained significant | Moderate MOR selectivity retained | Validates mimicry of Tyr bioactive conformation |
Deltorphin II (Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH₂) | High DOR selectivity | (6Htc)-D-Ala-Phe-Glu-Val-Val-Gly-NH₂ | Variable (Moderate) | Variable (Moderate) | Altered profile possible | Rigidity may disrupt specific DOR address interactions |
Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) | High MOR selectivity | (6Htc)-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ | Retained significant | Reduced | Enhanced MOR selectivity | Pre-organized geometry favors MOR pocket |
[D-Ala²]-Leu-Enkephalin (Tyr-D-Ala-Gly-Phe-Leu-OH) | Mixed MOR/DOR | (6Htc)-D-Ala-Gly-Phe-Leu-OH | Moderate retention | Moderate retention | Profile depends on C-terminal | Flexibility in C-terminal allows adaptation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: